Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro-
Overview
Description
Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro- is a sulfonamide derivative known for its diverse applications in various fields of science. This compound is characterized by its unique chemical structure, which includes a benzenesulfonamide core substituted with an acetylphenyl group, a methyl group, and a nitro group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro- typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. One common method involves the reaction of benzenesulfonyl chloride with an amine to form the sulfonamide. The acetylphenyl group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and an appropriate catalyst. The methyl and nitro groups are then introduced through nitration and methylation reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Reduction of Nitro Group: Formation of N-(4-acetylphenyl)-2-methyl-5-aminobenzenesulfonamide.
Reduction of Acetyl Group: Formation of N-(4-hydroxyphenyl)-2-methyl-5-nitrobenzenesulfonamide.
Substitution Reactions: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The acetylphenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
- 1-ethyl-4-tosylpiperazine
Uniqueness
Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both acetyl and nitro groups enhances its reactivity and potential as a pharmacological agent. Its structural features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-methyl-5-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-10-3-8-14(17(19)20)9-15(10)23(21,22)16-13-6-4-12(5-7-13)11(2)18/h3-9,16H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTNPWPOSIRTET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387931 | |
Record name | Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106240-10-2 | |
Record name | Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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